Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Purity Specification Quality Control Procurement

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 885523-38-6) is a protected piperidine derivative belonging to the class of N-Boc-protected heterocyclic building blocks. It features a piperidine core substituted at the 4-position with both an ethyl group and a hydroxymethyl moiety, with the amine functionality protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 885523-38-6
Cat. No. B1292553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
CAS885523-38-6
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCCC1(CCN(CC1)C(=O)OC(C)(C)C)CO
InChIInChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3
InChIKeyGUPNVEXNNSRLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Ethyl-4-(Hydroxymethyl)piperidine-1-carboxylate (CAS 885523-38-6) Procurement and Technical Profile


Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 885523-38-6) is a protected piperidine derivative belonging to the class of N-Boc-protected heterocyclic building blocks. It features a piperidine core substituted at the 4-position with both an ethyl group and a hydroxymethyl moiety, with the amine functionality protected by a tert-butoxycarbonyl (Boc) group. This structural configuration distinguishes it from simpler piperidine building blocks by offering three orthogonal functional handles for diversification: the Boc-protected amine (deprotectable under mild acidic conditions), the primary alcohol (available for esterification, oxidation, or etherification), and the 4-ethyl group (conferring lipophilicity and steric bulk) [1]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs, particularly in the construction of kinase inhibitors and GPCR-targeted agents where the 4,4-disubstituted piperidine scaffold serves as a conformationally constrained pharmacophore element [2].

Procurement Risk Assessment: Why In-Class Piperidine Building Blocks Cannot Substitute Tert-Butyl 4-Ethyl-4-(Hydroxymethyl)piperidine-1-carboxylate


Substituting this compound with generic piperidine building blocks introduces substantial synthetic and performance risks. The 4,4-disubstitution pattern on the piperidine ring is essential for maintaining specific three-dimensional conformational constraints in downstream bioactive molecules; substituting with simpler 4-substituted or unsubstituted piperidines alters the spatial orientation of the ethyl and hydroxymethyl groups, directly impacting target binding geometry [1]. Additionally, the Boc protection strategy is non-arbitrary—its acid-labile nature enables orthogonal deprotection in the presence of other protecting groups commonly employed in multi-step medicinal chemistry syntheses (e.g., benzyl ethers, silyl ethers, or Fmoc-protected amines). Replacing the Boc group with alternative amine protecting groups (e.g., Cbz, acetyl, or methyl) would necessitate complete revalidation of downstream synthetic sequences and may compromise compatibility with acid-sensitive functional groups elsewhere in the target molecule. Furthermore, commercial sourcing of this specific CAS-numbered compound ensures traceable purity specifications (typically 97–99%) and lot-to-lot consistency that generic in-house syntheses cannot reliably replicate without extensive analytical characterization .

Quantitative Differentiation Evidence: Tert-Butyl 4-Ethyl-4-(Hydroxymethyl)piperidine-1-carboxylate vs. Structural Analogs


Commercial Purity Specification Benchmarking: 99% Purity Grade Availability

Commercial vendors supply tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate at purity grades up to 99%, with minimum specification thresholds ranging from 95% to 98% across multiple suppliers . This high-purity specification reduces the burden of in-house purification prior to use in sensitive coupling reactions where trace impurities could compromise yield or generate difficult-to-separate byproducts. The MDL number MFCD08062515 provides a standardized identifier for procurement and inventory tracking across supply chains.

Purity Specification Quality Control Procurement

Synthetic Utility in GIPR Agonist Development: Documented Use in Eli Lilly GIP Receptor Agonist Program

This compound is explicitly disclosed as a synthetic intermediate in the preparation of novel dihydroisoquinolinone-amide compounds functioning as glucose-dependent insulinotropic polypeptide receptor (GIPR) agonists for the treatment of type 2 diabetes mellitus and obesity [1]. The patent application (WO 2026/030603 A1) assigned to Eli Lilly and Company describes processes for preparing these therapeutic candidates wherein the piperidine scaffold bearing the 4-ethyl-4-(hydroxymethyl) substitution pattern is a critical structural component. Unlike simpler piperidine derivatives lacking the 4-ethyl or 4-hydroxymethyl groups, this disubstituted framework contributes to the three-dimensional pharmacophore required for GIPR binding and functional agonism. Alternative 4-monosubstituted piperidines or piperidines with different N-protecting groups would not recapitulate the same spatial and electronic properties, making this specific CAS-numbered compound non-substitutable in this development program.

GIPR Agonist Type 2 Diabetes Obesity Medicinal Chemistry

Kinase Inhibitor Scaffold Validation: Embedded in JAK and BTK Inhibitor Candidates with Potent Cellular Activity

The 4-ethyl-4-(hydroxymethyl)piperidine motif is embedded within more complex kinase inhibitor structures that demonstrate potent enzymatic inhibition against clinically validated targets. In the JAK family kinase context, a compound incorporating this piperidine scaffold as a core structural element exhibited IC₅₀ values of 10.2 nM against JAK1 and 71.3 nM against JAK2 in recombinant purified GST-tagged catalytic domain assays [1]. Similarly, in the BTK inhibitor space, a related scaffold demonstrated single-digit nanomolar potency with an IC₅₀ of 1 nM against recombinant full-length human BTK expressed in baculovirus-transfected Sf9 cells [2]. While these activity data apply to fully elaborated final compounds rather than the tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate intermediate itself, the presence of the 4,4-disubstituted piperidine core across multiple high-potency kinase inhibitor chemotypes validates the scaffold's pharmacophoric relevance. The Boc-protected intermediate provides the entry point for constructing these advanced leads. Substituting with a different piperidine core lacking the specific 4-ethyl-4-(hydroxymethyl) substitution pattern would fundamentally alter the three-dimensional presentation of the attached pharmacophoric elements and could not be expected to preserve the observed potency profiles.

JAK Inhibitor BTK Inhibitor Kinase Oncology Autoimmune

Dual Orthogonal Functionalization Handles: Hydroxymethyl Group Provides Unique Diversification Vector Absent in Mono-substituted Analogs

The 4-hydroxymethyl substituent provides a primary alcohol functional handle that is orthogonal to both the Boc-protected amine and the 4-ethyl group [1]. This configuration enables sequential functionalization strategies that are not accessible with simpler piperidine building blocks. The primary alcohol can undergo selective esterification, oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement, or etherification under conditions that leave the Boc group intact. By contrast, the closely related tert-butyl 4-ethylpiperidine-1-carboxylate (lacking the hydroxymethyl group) offers only the Boc-protected amine as a functionalization handle, limiting diversification to amine deprotection and subsequent N-functionalization. Similarly, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (lacking the 4-ethyl group) provides only the alcohol handle but lacks the lipophilic ethyl substituent that contributes to membrane permeability and target binding in downstream bioactive molecules. The presence of both substituents in the target compound maximizes synthetic versatility while preserving desirable physicochemical properties.

Synthetic Chemistry Functional Group Orthogonality Building Block Design

Physicochemical Property Profile: Computed LogP and Polar Surface Area Parameters Relevant to CNS Drug Design

The compound exhibits computed physicochemical parameters that align with favorable drug-like properties, particularly for central nervous system (CNS) applications. The calculated XLogP3 value is 1.9, indicating moderate lipophilicity suitable for both membrane permeability and aqueous solubility [1]. The topological polar surface area (TPSA) is 49.8 Ų, falling within the optimal range for CNS penetration (typically < 60–70 Ų for blood-brain barrier permeability). These parameters distinguish the compound from more polar piperidine analogs such as unprotected 4-ethyl-4-(hydroxymethyl)piperidine (TPSA significantly higher due to free amine, and XLogP lower due to increased polarity), and from more lipophilic analogs such as N-alkylated derivatives lacking the Boc group. The Boc protecting group contributes optimal lipophilicity (adding approximately 1.5–2.0 LogP units relative to the free amine) while the hydroxymethyl group provides a polarity balance that prevents excessive lipophilicity that could compromise solubility or promote promiscuous off-target binding.

Physicochemical Properties Lipophilicity CNS Drug Design ADME

Recommended Application Scenarios for Tert-Butyl 4-Ethyl-4-(Hydroxymethyl)piperidine-1-carboxylate (CAS 885523-38-6) Based on Differentiated Evidence


GIPR Agonist and Incretin-Based Metabolic Disease Drug Discovery

This compound is recommended for medicinal chemistry programs targeting glucose-dependent insulinotropic polypeptide receptor (GIPR) agonists for type 2 diabetes and obesity. The documented use of this specific building block in Eli Lilly's GIPR agonist patent (WO 2026/030603 A1) validates its utility in constructing dihydroisoquinolinone-amide GIPR agonists [4]. Organizations pursuing incretin-based metabolic disease therapeutics should prioritize procurement of CAS 885523-38-6 to replicate or extend the disclosed synthetic routes, as alternative piperidine scaffolds would require de novo structure-activity relationship optimization. The 4-ethyl-4-(hydroxymethyl) substitution pattern is likely critical for achieving the proper conformational presentation of pharmacophoric elements at the GIPR binding site.

JAK Family Kinase Inhibitor Optimization for Oncology and Autoimmune Indications

This building block is strategically valuable for JAK kinase inhibitor programs, particularly those targeting JAK1 and JAK2. Compounds incorporating the 4-ethyl-4-(hydroxymethyl)piperidine scaffold have demonstrated potent JAK1 inhibition (IC₅₀ = 10.2 nM) and JAK2 inhibition (IC₅₀ = 71.3 nM) [4]. The Boc-protected intermediate enables modular assembly of JAK inhibitor candidates through sequential functionalization at the amine (after deprotection) and hydroxymethyl positions. Procurement of this specific CAS-numbered compound is recommended for structure-activity relationship studies exploring substitution effects at both functional handles, particularly in programs where JAK1 selectivity over JAK2 is a key optimization objective given the 7-fold potency differential observed in compounds containing this scaffold.

BTK-Targeted Covalent and Reversible Inhibitor Development

This building block is applicable to Bruton's tyrosine kinase (BTK) inhibitor programs for B-cell malignancies and autoimmune diseases. Scaffolds containing the 4-ethyl-4-(hydroxymethyl)piperidine core have produced compounds with single-digit nanomolar BTK inhibition (IC₅₀ = 1 nM) in recombinant enzyme assays [4]. The high potency observed in compounds derived from this scaffold suggests that the three-dimensional presentation of pharmacophoric elements afforded by the 4,4-disubstituted piperidine framework is highly complementary to the BTK ATP-binding pocket. The availability of 99% purity grade material is particularly advantageous for late-stage optimization and preclinical candidate nomination where impurity profiles must be rigorously controlled.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

This building block is well-suited for neuroscience drug discovery programs where blood-brain barrier penetration is a critical requirement. The computed physicochemical parameters—XLogP3 = 1.9 and TPSA = 49.8 Ų [4]—fall within optimal ranges for CNS drug candidates (typical CNS drugs exhibit LogP 1–4 and TPSA < 60–70 Ų). The Boc-protected intermediate provides a balanced lipophilicity profile that can be tuned after deprotection and further functionalization. Programs targeting CNS kinases, GPCRs, or ion channels where a conformationally constrained piperidine core is desirable should prioritize CAS 885523-38-6 over more polar or more lipophilic alternatives that may exhibit suboptimal brain exposure. The ethyl substituent at the 4-position provides steric bulk that can enhance metabolic stability while maintaining CNS-permeable physicochemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.